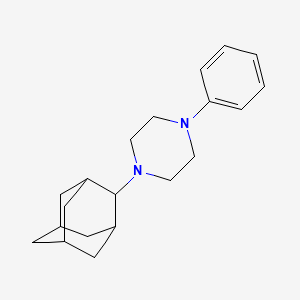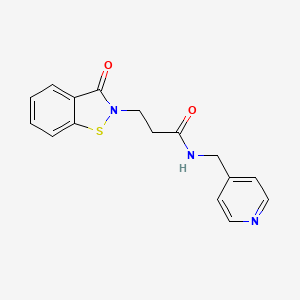![molecular formula C27H35N3O6 B6118163 1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B6118163.png)
1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate, commonly known as EPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. EPP belongs to the class of piperazine compounds and has been studied extensively for its pharmacological effects on the central nervous system.
作用機序
EPP works by binding to the 5-HT1A receptor and activating it, which leads to an increase in serotonin levels in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, appetite, and other physiological functions. By increasing serotonin levels, EPP helps to regulate mood and reduce anxiety and depression symptoms.
Biochemical and Physiological Effects:
EPP has been shown to have a number of biochemical and physiological effects, including an increase in serotonin levels, a reduction in anxiety and depression symptoms, and an improvement in cognitive function. EPP has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress and damage.
実験室実験の利点と制限
One of the main advantages of using EPP in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. However, one limitation of using EPP in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on EPP, including further studies on its pharmacological effects and potential therapeutic applications. Some possible areas of future research include:
1. Investigating the potential use of EPP in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
2. Studying the effects of EPP on other neurotransmitter systems, such as the dopamine and norepinephrine systems.
3. Developing new formulations of EPP that improve its solubility and bioavailability.
4. Investigating the potential use of EPP as a tool for studying the role of the 5-HT1A receptor in other physiological functions, such as appetite regulation and pain perception.
In conclusion, EPP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Its high affinity for the 5-HT1A receptor makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. Further research is needed to fully understand the pharmacological effects and potential therapeutic applications of this compound.
合成法
The synthesis of EPP involves a multi-step process that includes the reaction of 2-ethoxybenzylamine with piperazine to form N-(2-ethoxybenzyl)piperazine. This intermediate is then reacted with phenylpiperazine and carbonyl chloride to form the final product, 1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate.
科学的研究の応用
EPP has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as depression and anxiety. Research studies have shown that EPP has a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. EPP has been shown to act as an agonist of this receptor, leading to an increase in serotonin levels and a reduction in anxiety and depression symptoms.
特性
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2.C2H2O4/c1-2-30-24-11-7-6-8-22(24)20-26-14-12-21(13-15-26)25(29)28-18-16-27(17-19-28)23-9-4-3-5-10-23;3-1(4)2(5)6/h3-11,21H,2,12-20H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYLUZKXVOSWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6118081.png)
![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6118086.png)
![N,N-diisopropyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6118090.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6118106.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B6118111.png)



![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B6118141.png)
![N-methyl-2-(3-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6118145.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B6118167.png)
